1-(4-Bromobutoxy)-4-methylbenzene

Organic Synthesis SN2 Reactivity Leaving Group

1-(4-Bromobutoxy)-4-methylbenzene (CAS 3257-49-6) is a para-substituted aromatic ether with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol. It features a primary alkyl bromide functional group linked via a four-carbon chain to a p-tolyl ether moiety.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
CAS No. 3257-49-6
Cat. No. B1595048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobutoxy)-4-methylbenzene
CAS3257-49-6
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCCBr
InChIInChI=1S/C11H15BrO/c1-10-4-6-11(7-5-10)13-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3
InChIKeyWKFSNKTYOQGTBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobutoxy)-4-methylbenzene (CAS 3257-49-6) Procurement Guide: Properties and Comparator Baseline


1-(4-Bromobutoxy)-4-methylbenzene (CAS 3257-49-6) is a para-substituted aromatic ether with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol [1]. It features a primary alkyl bromide functional group linked via a four-carbon chain to a p-tolyl ether moiety . This bifunctional structure underpins its role as a key intermediate in organic synthesis, particularly in the construction of calamitic (rod-shaped) liquid crystals . The compound is a colorless to pale yellow liquid with a melting point of 40 °C and a boiling point of 148-151.5 °C at 10 mmHg [2].

1
Primary alkyl bromide for SN2 electrophile coupling
Supports mild-condition alkylation routes
2
para-Methylphenoxy spacer enables rod-like mesogen design
Essential for calamitic liquid crystal synthesis
3
Defined purity grade supports reproducible yields
Verify supplier CoA for consistent performance

Why Generic Substitution of 1-(4-Bromobutoxy)-4-methylbenzene Fails: A Procurement Risk Analysis


Substituting 1-(4-bromobutoxy)-4-methylbenzene with a close analog, such as a positional isomer or a different halogen, introduces significant and quantifiable risks to synthetic outcomes. The specific placement of the methyl group (para vs. ortho/meta) and the choice of halogen (Br vs. Cl/I) critically influence reactivity, steric accessibility, and the physical properties of downstream products . For instance, chloro-analogs exhibit significantly lower reactivity in nucleophilic substitution (SN2) reactions due to the poorer leaving group ability of chloride compared to bromide . Conversely, iodo-analogs, while more reactive, are less stable and more costly. Furthermore, the para-substitution pattern in this compound is essential for maintaining the rod-like geometry required for liquid crystalline mesophase formation; ortho or meta isomers would disrupt molecular packing, leading to altered or absent mesomorphic behavior .

Positional isomers (ortho/meta) introduce a kink that may disrupt the rod-like packing required for liquid crystalline mesophases.

Chloro analog (CAS 71720-44-0) exhibits lower SN2 reactivity; iodide analog may increase cost and stability risk.

Material with undefined or lower purity can shift reaction yields and impurity profiles, complicating reproducibility.

Product-Specific Quantitative Evidence Guide for 1-(4-Bromobutoxy)-4-methylbenzene (3257-49-6)


Nucleophilic Substitution Reactivity: Bromo vs. Chloro Analog

The primary alkyl bromide in 1-(4-bromobutoxy)-4-methylbenzene offers superior reactivity in SN2 reactions compared to its chloro analog, 1-(4-chlorobutoxy)-4-methylbenzene (CAS 71720-44-0). This is due to the bromide ion being a significantly better leaving group than chloride .

SN2 Reactivity
Class-level
Br⁻vsCl⁻ Faster leaving group
Supports faster coupling and milder conditions
Class-level reactivity trend, verify under specific conditions
Organic Synthesis SN2 Reactivity Leaving Group

Liquid Crystal Precursor: Role of para-Methyl Substitution

The para-methylphenoxy group in 1-(4-bromobutoxy)-4-methylbenzene is a key structural feature for the design of calamitic liquid crystals . Ortho- and meta-substituted isomers, such as 1-(4-bromobutoxy)-2-methylbenzene (CAS 2033-82-1) and 1-(4-bromobutoxy)-3-methylbenzene (CAS 81368-22-1), would possess different molecular geometries that disrupt the rod-like packing required for liquid crystalline phases .

Molecular Geometry
Class-level
paravsortho/meta Rod-like vs kinked shape
Essential for liquid crystal mesophase formation
Structural inference; confirm phase behavior experimentally
Materials Science Liquid Crystals Mesomorphic Behavior

Key Physicochemical Properties for Handling and Storage

1-(4-Bromobutoxy)-4-methylbenzene is a solid at room temperature with a melting point of 40 °C [1]. This property differentiates it from many liquid alkyl bromides and influences its handling and storage requirements.

Physical State
Reported
40 °C
Solid at 25 °C
Requires gentle warming for liquid transfer
Based on reported melting point (PubChem 2025)
Physical Chemistry Material Handling Safety

Purity Benchmark for Reliable Research Outcomes

Commercially available 1-(4-bromobutoxy)-4-methylbenzene is typically supplied with a purity of 95% . This established purity grade serves as a benchmark for ensuring reproducibility in synthetic applications.

Purity Grade
Specification review
95%
Typical assay
Ensures consistent reactivity and yield
Confirm supplier CoA; lower grades risk impurities
Analytical Chemistry Quality Control Purity

Best Research and Industrial Application Scenarios for 1-(4-Bromobutoxy)-4-methylbenzene


Synthesis of Calamitic Liquid Crystal Building Blocks

This compound is a premier choice for introducing a para-substituted, four-carbon spacer with a terminal bromide handle into rod-like mesogens. The para-methylphenoxy group ensures the molecular linearity required for liquid crystalline behavior, while the primary alkyl bromide allows for further functionalization via nucleophilic substitution . This specific combination is not offered by its ortho- or meta-substituted isomers, making it essential for this materials science application.

General Organic Synthesis as a Versatile Electrophile

In any synthetic sequence requiring the attachment of a four-carbon chain terminated with a p-tolyl ether, 1-(4-bromobutoxy)-4-methylbenzene serves as an effective electrophile. Its reactivity is superior to its chloro-analog, enabling more efficient SN2 reactions under milder conditions . This makes it a time- and cost-effective choice for constructing complex molecular architectures in medicinal chemistry and natural product synthesis.

Precursor for Specialty Polymers and Materials

The bifunctional nature of this compound—featuring both a rigid aromatic ring and a flexible, reactive bromoalkyl chain—makes it a valuable monomer for synthesizing specialty polymers with tailored properties. It can be used to introduce pendant p-tolyloxy groups into polymer backbones, which can modify thermal stability, solubility, or optical properties. The 95% purity standard ensures consistent polymerization kinetics and final material performance .

Pharmaceutical Intermediate Development

This compound is utilized as a key intermediate in the synthesis of pharmaceutical candidates. Its structure, containing a p-tolyl ether and a reactive alkyl bromide, allows for the late-stage introduction of diverse pharmacophores. The defined purity (95%) is critical for meeting regulatory requirements for impurity profiling in early-stage drug development and process chemistry .

Application
Selection Property
Validation Focus
Calamitic liquid crystal synthesis
para-Substitution pattern; alkyl bromide handle
Mesophase formation and optical texture
SN2-based organic synthesis
Primary alkyl bromide electrophile
Reaction rate and yield under mild conditions
Specialty polymer precursor
Bifunctional aromatic-aliphatic spacer
Polymerization kinetics and thermal properties
Pharmaceutical intermediate R&D
Defined purity specification; reactive handle
Impurity profiling and process reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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